molecular formula C10H15N5 B15325945 4-Isobutyl-1h,2'h-[3,3'-bipyrazol]-5-amine

4-Isobutyl-1h,2'h-[3,3'-bipyrazol]-5-amine

Cat. No.: B15325945
M. Wt: 205.26 g/mol
InChI Key: UCASADNCVIPCGU-UHFFFAOYSA-N
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Description

4-Isobutyl-1H,2'H-[3,3'-bipyrazol]-5-amine is a nitrogen-rich heterocyclic compound featuring a bipyrazole core (two fused pyrazole rings) substituted with an isobutyl group at position 4 and an amine group at position 5. Its molecular formula is inferred as C₁₀H₁₅N₅, with a molecular weight of approximately 215.30 g/mol based on structural analogs . The compound is synthesized via undisclosed methods but is commercially available at 97% purity (CAS: 1350479-35-4) .

Properties

Molecular Formula

C10H15N5

Molecular Weight

205.26 g/mol

IUPAC Name

4-(2-methylpropyl)-5-(1H-pyrazol-5-yl)-1H-pyrazol-3-amine

InChI

InChI=1S/C10H15N5/c1-6(2)5-7-9(14-15-10(7)11)8-3-4-12-13-8/h3-4,6H,5H2,1-2H3,(H,12,13)(H3,11,14,15)

InChI Key

UCASADNCVIPCGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(NN=C1N)C2=CC=NN2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 4-Isobutyl-1H,2'H-[3,3'-bipyrazol]-5-amine, highlighting substituent variations, molecular properties, and applications:

Compound Name (CAS) Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Applications/Synthesis Insights References
This compound (1350479-35-4) Isobutyl (C₄H₉) at position 4; amine at position 5 C₁₀H₁₅N₅ 215.30 Commercial availability; potential coordination chemistry
1-Methyl-1H,1'H-[3,4'-bipyrazol]-5-amine (1339906-24-9) Methyl at position 1; amine at position 5 C₇H₉N₅ 179.19 Discontinued; structural simplicity
4-Ethyl-5'-methyl-1H,1'H-[3,4'-bipyrazol]-5-amine (1212424-47-9) Ethyl (C₂H₅) at position 4; methyl at 5' C₉H₁₃N₅ 199.24 Discontinued; substituted bipyrazole
N,N-Bis(2-(1',5,5'-trimethyl-1H,1'H-[3,3'-bipyrazol]-1-yl)ethyl)propan-1-amine (L) Bis-pyrazole with trimethyl groups and ethyl linkages C₂₅H₃₈N₁₀ 526.66 Antimicrobial coordination complexes (Cu, Ni, Co)
3-Isobutyl-1-phenyl-1H-pyrazol-5-amine (65961-64-0) Single pyrazole ring; isobutyl and phenyl substituents C₁₃H₁₇N₃ 215.30 Structural analog with non-bipyrazole framework

Physicochemical Properties

  • Purity : The target compound is available at 97% purity, comparable to commercial analogs like 1-Methyl-1H,1'H-[3,4'-bipyrazol]-5-amine (95% purity) .
  • Thermal Stability : Bipyrazole derivatives (e.g., ATDT, ATNT) exhibit thermal stability up to 200°C, as confirmed by differential scanning calorimetry (DSC) . While data for the target compound are unavailable, similar stability is anticipated.

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